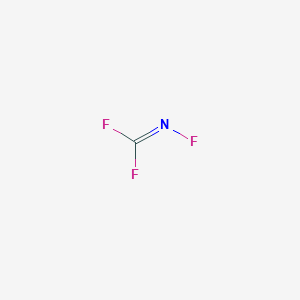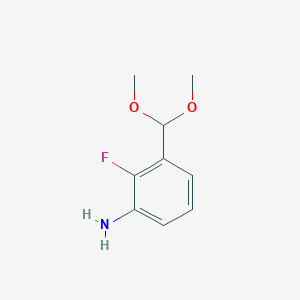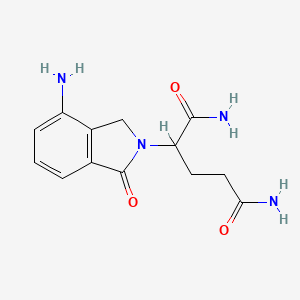![molecular formula C21H28N6O4S B13425906 (2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one)](/img/structure/B13425906.png)
(2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an imidazo[5,1-f][1,2,4]triazinone core, which is known for its biological activity and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the imidazo[5,1-f][1,2,4]triazinone core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfonyl group: This step involves the reaction of the intermediate with a sulfonylating agent, such as sulfonyl chloride, under basic conditions.
Attachment of the 4-ethylpiperazin-1-yl group: This can be done through a nucleophilic substitution reaction using 4-ethylpiperazine.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinone derivatives, while reduction of the sulfonyl group would produce sulfides.
科学研究应用
2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
相似化合物的比较
2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one: can be compared with other similar compounds, such as:
Imidazo[5,1-f][1,2,4]triazinones: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activity.
Sulfonyl-containing compounds: These compounds have a sulfonyl group, which is known for its role in enhancing the biological activity of molecules.
Piperazine derivatives: Compounds containing the piperazine moiety are often used in drug design due to their favorable pharmacokinetic properties.
The uniqueness of 2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one lies in its combination of these structural features, which may result in a unique profile of biological activity and potential therapeutic applications.
属性
分子式 |
C21H28N6O4S |
|---|---|
分子量 |
460.6 g/mol |
IUPAC 名称 |
2-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-hydroxyphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C21H28N6O4S/c1-4-6-18-22-14(3)19-21(29)23-20(24-27(18)19)16-13-15(7-8-17(16)28)32(30,31)26-11-9-25(5-2)10-12-26/h7-8,13,28H,4-6,9-12H2,1-3H3,(H,23,24,29) |
InChI 键 |
VQNICHZYLGDJOY-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


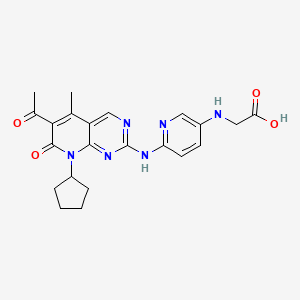
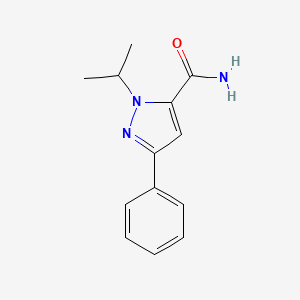
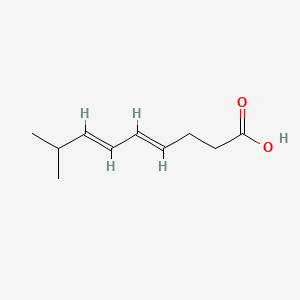
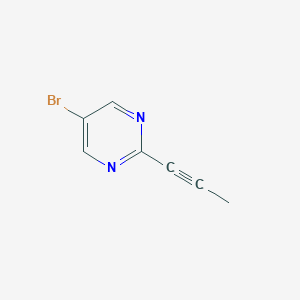
![Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]-](/img/structure/B13425841.png)
![(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoyl]amino]propanoic acid](/img/structure/B13425847.png)

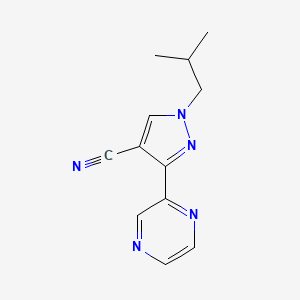
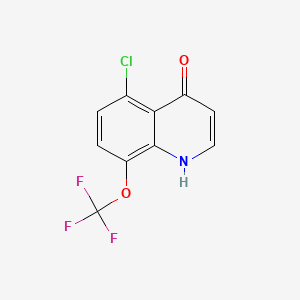
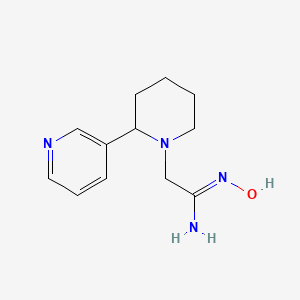
![[8-(2,4-Dioxo-2,3,4,7-tetrahydro-pyrrolo[2,3-d]pyrimidin-1-yl)-octyl]-phosphonic acid](/img/structure/B13425869.png)
